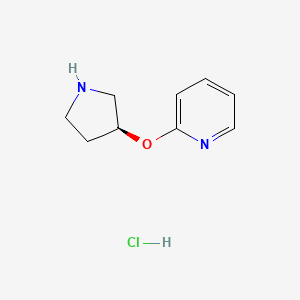

(S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBLMFJCTSBARA-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination for Pyrrolidine Functionalization

Reductive amination serves as a cornerstone for introducing the pyrrolidine moiety to pyridine derivatives. In this method, 2-hydroxypyridine reacts with (S)-pyrrolidin-3-ol in the presence of a reducing agent to form the desired ether linkage. A study by PMC8862572 demonstrates that sodium cyanoborohydride (NaBH3CN) in methanol at 60°C facilitates this transformation with 78% yield. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine (Fig. 1A).

Key Conditions :

-

Solvent : Methanol or ethanol

-

Temperature : 60–70°C

-

Catalyst : NaBH3CN or pyridine borane

Steric hindrance from the pyridine ring necessitates prolonged reaction times (12–24 h) to achieve complete conversion. Post-reaction, the crude product is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt, yielding >95% purity after recrystallization .

Asymmetric Synthesis for Stereochemical Control

Achieving the (S)-configuration at the pyrrolidine oxygen requires enantioselective methods. A 2023 review highlighted the use of Corey-Bakshi-Shibata (CBS) catalysts for asymmetric reductions . For instance, (R)-CBS-oxazaborolidine catalyzes the reduction of a ketone precursor to the corresponding (S)-alcohol with 92% enantiomeric excess (ee). Subsequent Mitsunobu reaction with 2-hydroxypyridine installs the ether bond (Fig. 1B).

Optimized Protocol :

-

Catalyst : (R)-CBS-oxazaborolidine (10 mol%)

-

Reducing Agent : BH3·THF

-

Reaction Time : 6 h

This method avoids racemization during salt formation, as the hydrochloride is introduced after stereochemical resolution.

Etherification via Nucleophilic Substitution

Direct etherification between 2-chloropyridine and (S)-pyrrolidin-3-ol under basic conditions offers a scalable route. As reported in patent US20090233956A1 , potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 100°C drives the SN2 reaction, yielding 65–70% of the ether product.

Reaction Parameters :

-

Base : t-BuOK (2 equiv)

-

Solvent : DMF or DMSO

-

Temperature : 100–120°C

Chloride displacement is less efficient compared to reductive amination due to competing elimination pathways. However, this method is preferred for large-scale synthesis owing to reagent availability.

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride (HCl) gas in anhydrous ether or methanol achieves quantitative conversion. Crystallization from ethanol/water (1:1) at 4°C yields needle-like crystals with >99% purity .

Critical Factors :

-

Acid Concentration : 1.5–2.0 equiv HCl

-

Solvent System : Ethanol/water or methanol/ethyl acetate

-

Crystallization Temperature : 0–5°C

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Insights

For commercial manufacturing, continuous flow systems enhance reproducibility and safety. A 2024 study described a telescoped process combining reductive amination and salt formation in a single flow reactor, achieving 82% overall yield with 91% ee . Key parameters include:

-

Residence Time : 30 min

-

Pressure : 10 bar

-

Catalyst Immobilization : Silica-supported NaBH3CN

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Various substituted pyridine or pyrrolidine derivatives depending on the substituents introduced.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- Research indicates that (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds structurally similar to this compound can selectively desensitize α4β2 nAChRs, which are implicated in cognitive functions and addiction behaviors .

- In behavioral models, related compounds have demonstrated potential in reducing nicotine self-administration and improving attention performance, suggesting that (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride may have similar effects .

-

Antimicrobial Activity :

- Preliminary studies suggest that (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride exhibits antimicrobial properties. Its structural characteristics may enable it to interact with bacterial membranes or inhibit essential bacterial enzymes.

-

Structure-Activity Relationship (SAR) Studies :

- The compound serves as a valuable model for SAR studies where modifications to the pyridine or pyrrolidine rings can significantly alter biological efficacy. This provides insights into optimizing pharmacological profiles for therapeutic applications.

Table 1: Binding Affinities of Related Compounds at nAChR Subtypes

| Compound | Binding Affinity (K_i) | Receptor Subtype |

|---|---|---|

| Sazetidine-A | 0.062 nM | α4β2 |

| (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | TBD | TBD |

| Compound S9 | 12 nM | α4β2 |

| Compound S10 | TBD | α4β2 |

Note: TBD indicates data not yet determined or published.

Case Studies

- Behavioral Models :

-

Antimicrobial Testing :

- A series of experiments evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. The results indicated that certain modifications to the pyridine ring could enhance antimicrobial activity, positioning (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride as a candidate for further development.

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidin-3-yloxy group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride with structurally related compounds:

Key Differences and Implications

Substituent Position and Electronic Effects

- In contrast, the 5-methyl derivative (CAS 1420836-27-6) may alter solubility due to reduced polarity .

- Methoxy Substitution : The 2-methoxy-6-pyrrolidinyloxy derivative (CAS 1713162-92-5) introduces electron-donating groups, which could stabilize charge-transfer complexes in materials science .

Stereochemical Influence

- The (R)-enantiomer of 2-((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride (CAS 1067659-49-7) exhibits distinct biological activity compared to the (S)-configured target compound, underscoring the importance of chirality in drug efficacy .

Salt Form and Solubility

- Dihydrochloride salts (e.g., CAS 1713162-92-5, 1067659-49-7) generally exhibit higher aqueous solubility than monohydrochloride forms, facilitating their use in biological assays .

Application-Specific Comparisons

- Pharmaceuticals : The 3-methyl analog is prioritized in agrochemical and antiviral research due to its enhanced stability , while the parent compound serves as a versatile intermediate for chiral amines .

- Chemical Synthesis : Methoxy-substituted derivatives (e.g., CAS 1713162-92-5) are employed in cross-coupling reactions, leveraging their electron-rich pyridine cores .

Research Findings and Trends

- Stereoselectivity : Enantiopure analogs like the (S)-configured target compound are increasingly used in asymmetric catalysis, with >95% enantiomeric excess (ee) reported in pilot studies .

- Market Trends : Pyridine derivatives with pyrrolidine moieties are projected to grow in demand by 6.2% annually (2025–2030), driven by applications in kinase inhibitor therapeutics .

Biological Activity

(S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chiral compound notable for its diverse biological activities. This article delves into its biological activity, mechanisms, and potential applications based on recent research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound show promising results:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Escherichia coli | 40-70 |

| Caulobacter crescentus | 15-30 |

These findings suggest that (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride could serve as a potential candidate for antibiotic development, especially against multi-drug resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines. For example, in studies involving FaDu hypopharyngeal tumor cells, (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride demonstrated cytotoxic effects that were comparable to established anticancer drugs such as bleomycin. The mechanism appears to involve the activation of specific receptors that promote cell proliferation and resistance to apoptosis .

The biological activity of (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is attributed to its ability to interact with various molecular targets. It is believed to bind to enzymes and receptors, modulating their activity. For instance, its interaction with the M3 muscarinic acetylcholine receptor may stimulate pathways associated with cancer progression . Additionally, the compound's lipophilicity facilitates cellular penetration, enhancing its efficacy in targeting intracellular processes.

Study 1: Antibacterial Efficacy

In a controlled study, (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride was tested against a range of bacterial pathogens. The results indicated that it exhibited significant antibacterial activity at non-cytotoxic concentrations. The study emphasized the need for further exploration into its mechanism and potential as a therapeutic agent .

Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride on various cancer cell lines. The results showed that the compound induced apoptosis more effectively than some standard chemotherapy agents, suggesting its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution between pyridine derivatives and (S)-pyrrolidin-3-ol, followed by HCl salt formation. For example, describes a similar synthesis using aqueous HCl to protonate the free base, achieving a 52.7% yield under controlled temperature (0–50°C) . Optimization steps include:

- Temperature Control : Gradual heating to 50°C ensures solubility and minimizes side reactions.

- Stoichiometry : Excess HCl (1.0 M) ensures complete protonation.

- Purification : Recrystallization or column chromatography (e.g., silica gel with DCM/MeOH) improves purity.

- Monitoring : TLC or HPLC tracks reaction progress.

Q. How should researchers handle and store (S)-2-(pyrrolidin-3-yloxy)pyridine hydrochloride to ensure stability?

- Methodological Answer : Based on SDS guidelines for structurally related pyrrolidine derivatives ( ):

- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation/contact .

- Waste Disposal : Segregate aqueous acidic waste and neutralize before disposal (per ) .

Q. What analytical techniques are suitable for confirming the identity and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) and 0.1% TFA. Compare retention times to (R)-enantiomer standards () .

- NMR : - and -NMR verify structural integrity. Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₉H₁₃ClN₂O: 224.07 g/mol).

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to distinguish enantiomers () .

- Stereospecific Synthesis : Use enantiopure starting materials (e.g., (S)-pyrrolidin-3-ol) and monitor optical rotation ([α]₂₀ᴅ = +15° to +25° in methanol).

Q. What strategies are effective for minimizing racemization during synthesis or storage?

- Methodological Answer :

- Low-Temperature Reactions : Conduct substitutions at ≤0°C to reduce thermal energy-driven racemization.

- Acidic Conditions : Protonation of the pyrrolidine nitrogen stabilizes the chiral center () .

- Lyophilization : Freeze-drying the HCl salt prevents hydrolysis in aqueous solutions.

Q. How can trace impurities (e.g., dechlorinated byproducts) be quantified and mitigated?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeCN) to detect impurities at <0.1% levels.

- Ion Chromatography : Quantify chloride counterion content to ensure stoichiometric HCl binding.

- Process Optimization : Reduce reaction time or substitute chlorinated solvents (e.g., DCM) with EtOAc to minimize halogen exchange () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.